molecular formula C24H27N3O5S B5161068 ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5161068
M. Wt: 469.6 g/mol
InChI Key: LOBUMWHMQWDVTO-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a tetrahydropyrimidine ring, a naphthalene moiety, and a morpholine group

Preparation Methods

The synthesis of ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making it suitable for industrial production.

Chemical Reactions Analysis

ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-toluenesulfonic acid, phosphorus oxychloride, and methylene chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as kinesin-5. By inhibiting this enzyme, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of cell division is a key therapeutic strategy.

Comparison with Similar Compounds

Similar compounds to ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE include other dihydropyrimidinones and triazole-containing compounds . These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. For example, Monastrol is another dihydropyrimidinone that acts as a kinesin-5 inhibitor but has a different chemical structure . The unique combination of the naphthalene moiety and the morpholine group in this compound distinguishes it from other similar compounds.

Properties

IUPAC Name

ethyl 6-methyl-4-[2-(2-morpholin-4-yl-2-oxoethoxy)naphthalen-1-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-3-31-23(29)20-15(2)25-24(33)26-22(20)21-17-7-5-4-6-16(17)8-9-18(21)32-14-19(28)27-10-12-30-13-11-27/h4-9,22H,3,10-14H2,1-2H3,(H2,25,26,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBUMWHMQWDVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC3=CC=CC=C32)OCC(=O)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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